Europium edetate

Description

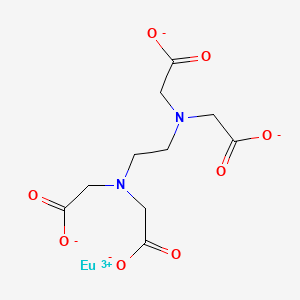

Europium edetate is a coordination complex formed between europium ions (Eu²⁺ or Eu³⁺) and ethylenediaminetetraacetic acid (EDTA). EDTA, a hexadentate ligand, binds metal ions via four carboxylate groups and two amine groups, forming stable, water-soluble complexes . Europium typically exhibits a trivalent oxidation state (Eu³⁺) in such complexes, though divalent (Eu²⁺) forms are also reported in specialized syntheses .

Properties

CAS No. |

15158-64-2 |

|---|---|

Molecular Formula |

C10H12EuN2O8- |

Molecular Weight |

440.17 g/mol |

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;europium(3+) |

InChI |

InChI=1S/C10H16N2O8.Eu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |

InChI Key |

ULADPMMCCVWIPU-UHFFFAOYSA-J |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Eu+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of europium edetate typically involves the reaction of europium salts with edetate in an aqueous solution. One common method is to dissolve europium chloride in water and then add an aqueous solution of disodium edetate. The reaction is carried out under controlled pH conditions, usually around pH 7-8, to ensure the complete formation of the this compound complex. The reaction can be represented as follows:

EuCl3+Na2EDTA→Eu(EDTA)+3NaCl

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity europium salts and edetate to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Europium edetate can undergo various chemical reactions, including:

Oxidation and Reduction: Europium in the +3 oxidation state can be reduced to the +2 state under certain conditions.

Substitution: The edetate ligand can be replaced by other ligands in the presence of competing chelating agents.

Complexation: this compound can form additional complexes with other metal ions or ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize europium from the +2 to the +3 state.

Reduction: Reducing agents like zinc powder can reduce europium from the +3 to the +2 state.

Substitution: Competing chelating agents such as nitrilotriacetic acid can replace edetate in the complex.

Major Products

Oxidation: Europium(III) oxide or europium(III) sulfate.

Reduction: Europium(II) chloride or europium(II) sulfate.

Substitution: Complexes with other chelating agents.

Scientific Research Applications

Europium edetate has a wide range of applications in scientific research:

Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in bioimaging and as a fluorescent marker in biological assays.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of phosphors for lighting and display technologies.

Mechanism of Action

The mechanism of action of europium edetate involves the chelation of europium ions by the edetate ligand. This chelation stabilizes the europium ion and enhances its luminescent properties. The complex can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions. These interactions can be exploited for imaging and diagnostic purposes.

Comparison with Similar Compounds

Chemical and Structural Properties of Europium Edetate

This compound’s stability and solubility depend on its oxidation state and counterion composition. Key properties include:

- Coordination Geometry : Eu³⁺ forms octahedral complexes with EDTA, with a typical formula of Eu(EDTA)⁻ .

- Solubility : Eu³⁺-EDTA complexes are moderately soluble in water, though less so than cerium(III)-EDTA due to differences in ionic radii and hydration energy .

- Purity and Form : Commercial europium compounds, including edetate, are available in purities ranging from 99.9% to 99.999%, as powders or solutions .

Comparison with Similar Compounds

Lanthanide EDTA Complexes

This compound shares structural similarities with other lanthanide-EDTA complexes but differs in solubility and redox behavior:

- Cerium Comparison : Cerium’s 4+/3+ redox system enhances solubility in its reduced state (Ce³⁺), unlike europium’s 3+/2+ system, which results in lower solubility for Eu³⁺ compounds .

- Gadolinium Comparison : Gd³⁺-EDTA is more soluble and stable than Eu³⁺-EDTA, making it preferable for medical imaging .

Non-Lanthanide EDTA Complexes

| Compound | Metal Ion | Solubility (20°C) | Key Applications | Reference |

|---|---|---|---|---|

| Calcium edetate | Ca²⁺ | High | Lead/mercury poisoning antidote | |

| Disodium edetate | Na⁺ | Very high | Preservative, anticoagulant |

- Calcium Edetate: Used clinically for heavy metal detoxification due to its high affinity for Pb²⁺ and Hg²⁺. This compound lacks similar therapeutic use but may serve in diagnostic chelation .

Other Europium Compounds

| Compound | Formula | Solubility (20°C) | Applications | Reference |

|---|---|---|---|---|

| Europium(III) nitrate | Eu(NO₃)₃ | 1.5 × 10⁻³ mol/L | Phosphors, LEDs | |

| Europium(II) sulfate | EuSO₄ | Insoluble | Redox studies |

- Nitrate vs. Edetate : Europium nitrate’s higher solubility makes it preferable for luminescent materials, whereas edetate’s stability suits controlled-release systems .

- Divalent Compounds : Eu²⁺-sulfate’s insolubility contrasts with Eu³⁺-edetate, highlighting oxidation state’s impact on material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.